![molecular formula C62H38 B14174842 1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene CAS No. 918654-80-5](/img/structure/B14174842.png)
1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene is a complex organic compound characterized by its multiple phenyl and pyrene groups. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including organic chemistry and materials science.
準備方法
The synthesis of 1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This reaction is used to introduce alkyl groups into the aromatic ring.
Oxidative Cyclization: This step is crucial for forming the pyrene core structure.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of 1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene involves its interaction with various molecular targets. Its aromatic structure allows it to participate in π-π stacking interactions, which are crucial in its role as a fluorescent probe. Additionally, its ability to undergo redox reactions makes it useful in electronic applications, where it can act as an electron donor or acceptor.
類似化合物との比較
1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene can be compared with other similar compounds, such as:
Triphenylamine: Known for its use in OLEDs, it shares some electronic properties but lacks the extended conjugation of the pyrene group.
Pyrene: While pyrene itself is simpler, the addition of phenyl groups in this compound enhances its electronic and fluorescent properties.
Biphenyl: This compound is structurally simpler and does not possess the same level of conjugation or electronic properties.
The uniqueness of this compound lies in its extended conjugated system, which imparts superior electronic and fluorescent characteristics.
特性
CAS番号 |
918654-80-5 |
|---|---|
分子式 |
C62H38 |
分子量 |
783.0 g/mol |
IUPAC名 |
1-phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene |
InChI |
InChI=1S/C62H38/c1-3-7-43(8-4-1)51-31-23-47-29-37-57-53(33-25-49-27-35-55(51)59(47)61(49)57)45-19-15-41(16-20-45)39-11-13-40(14-12-39)42-17-21-46(22-18-42)54-34-26-50-28-36-56-52(44-9-5-2-6-10-44)32-24-48-30-38-58(54)62(50)60(48)56/h1-38H |
InChIキー |
ZCQHLURJLXBANC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=C1C=CC2=C3C1=C(C=C9)C=CC3=C(C=C2)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


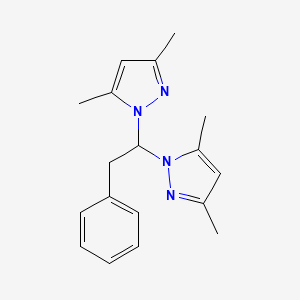
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
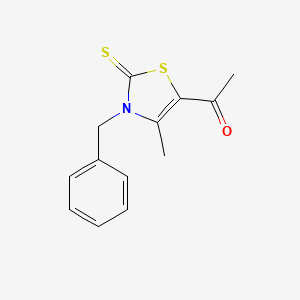
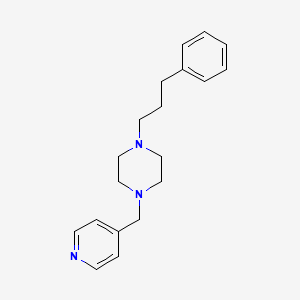

![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
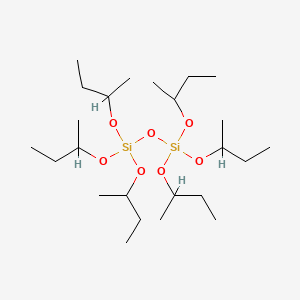
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
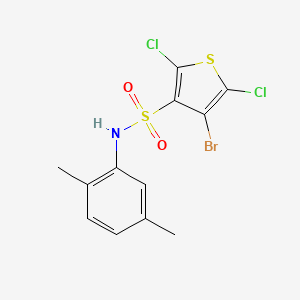



![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)

